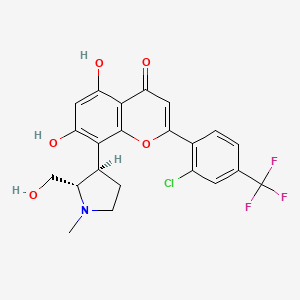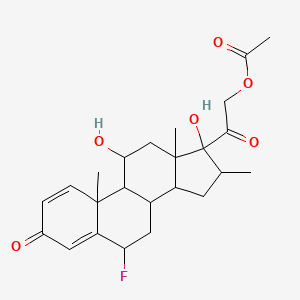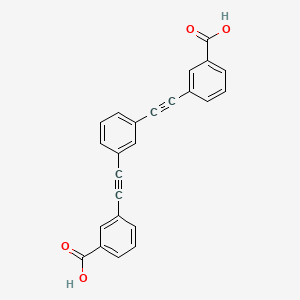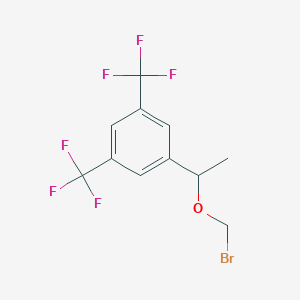![molecular formula C47H93NO5 B11930543 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is a synthetic lipid compound. It is known for its role in the formulation of lipid nanoparticles, which are used in various scientific and medical applications, including mRNA vaccines. This compound is particularly significant due to its ability to facilitate the delivery of nucleic acids into cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of 2-hexyldecanoic acid with a suitable alcohol, followed by the coupling of the resulting ester with a hexylamine derivative. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and coupling reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in gene therapy and vaccine development.
Medicine: Integral component of lipid nanoparticles used in mRNA vaccines, such as those for SARS-CoV-2.
Industry: Employed in the formulation of drug delivery systems and other biomedical applications.
Wirkmechanismus
The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into cells. The compound’s cationic nature allows it to interact with anionic cell membranes, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: Similar structure and function, used in lipid nanoparticle formulations.
Uniqueness
6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. Its ability to efficiently encapsulate and deliver nucleic acids makes it a valuable tool in modern medicine and biotechnology .
Eigenschaften
Molekularformel |
C47H93NO5 |
|---|---|
Molekulargewicht |
752.2 g/mol |
IUPAC-Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-13-17-19-27-36-44(34-25-15-11-7-3)46(50)52-42-31-23-21-29-38-48(40-33-41-49)39-30-22-24-32-43-53-47(51)45(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3 |
InChI-Schlüssel |
WESYLBGVEJKNRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)





![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)


